molecular formula C14H21N3O2S B2688625 N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide CAS No. 380487-01-4

N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2688625
CAS No.: 380487-01-4
M. Wt: 295.4
InChI Key: YMXDZJLPOFYPNP-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopentyl group, a hydroxy-propylpyrimidinyl moiety, and a sulfanyl-acetamide linkage, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the propyl group at the 6-position. The hydroxy group is then added at the 4-position. The cyclopentyl group is introduced through a nucleophilic substitution reaction, and the final step involves the formation of the sulfanyl-acetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process is scaled up from laboratory synthesis to industrial production by employing larger reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols, amines, and halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide
  • N-cyclopentyl-2-[(4-hydroxy-6-ethylpyrimidin-2-yl)sulfanyl]acetamide
  • N-cyclopentyl-2-[(4-hydroxy-6-butylpyrimidin-2-yl)sulfanyl]acetamide

Uniqueness

N-cyclopentyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide is unique due to its specific propyl group at the 6-position of the pyrimidine ring, which may confer distinct chemical and biological properties compared to its methyl, ethyl, and butyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

N-cyclopentyl-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-2-5-11-8-12(18)17-14(16-11)20-9-13(19)15-10-6-3-4-7-10/h8,10H,2-7,9H2,1H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXDZJLPOFYPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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